N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE
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Overview
Description
N’-(1-phenylethyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H16N2. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a 1-phenylethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(1-phenylethyl)ethane-1,2-diamine can be synthesized through several methods. One common method involves the reaction of 1-phenylethylamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of N’-(1-phenylethyl)ethane-1,2-diamine often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N’-(1-phenylethyl)ethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the amine groups and the phenyl ring.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-(1-phenylethyl)ethane-1,2-dione, while reduction may produce N’-(1-phenylethyl)ethane-1,2-diamine derivatives with altered functional groups.
Scientific Research Applications
N’-(1-phenylethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N’-(1-phenylethyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the phenyl group enhances its ability to interact with hydrophobic pockets in proteins, while the amine groups facilitate hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenylethyl)ethane-1,2-diamine
- N-(1-naphthylethyl)ethane-1,2-diamine
- N-(1-phenylethyl)propane-1,3-diamine
Uniqueness
N’-(1-phenylethyl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the phenyl group enhances its stability and reactivity compared to other ethane-1,2-diamine derivatives. Additionally, its ability to form stable complexes with metal ions makes it valuable in coordination chemistry.
Properties
CAS No. |
5424-17-9 |
---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N'-(1-phenylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3 |
InChI Key |
PPLYZPAMMOECNS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NCCN |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCN |
5424-17-9 | |
Origin of Product |
United States |
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